molecular formula C12H10ClFN2 B14901055 N-(2-chloro-6-fluorobenzyl)pyridin-2-amine

N-(2-chloro-6-fluorobenzyl)pyridin-2-amine

Cat. No.: B14901055
M. Wt: 236.67 g/mol
InChI Key: LKOUQBAAWIKWPM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)pyridin-2-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pyridin-2-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzylamine
  • Pyridin-2-amine
  • 2-chloro-6-fluoropyridine

Uniqueness

N-(2-chloro-6-fluorobenzyl)pyridin-2-amine is unique due to the combination of the 2-chloro-6-fluorobenzyl group with the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H10ClFN2/c13-10-4-3-5-11(14)9(10)8-16-12-6-1-2-7-15-12/h1-7H,8H2,(H,15,16)

InChI Key

LKOUQBAAWIKWPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=C(C=CC=C2Cl)F

Origin of Product

United States

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